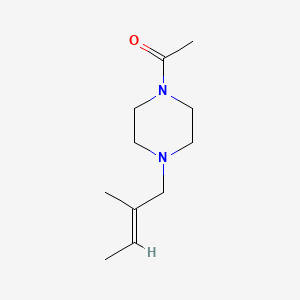
1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-(2-methyl-2-buten-1-yl)piperazine, also known as AMBP, is a piperazine derivative that has been the subject of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to inhibit the proliferation and migration of cancer cells, and to induce cell cycle arrest and apoptosis.
実験室実験の利点と制限
1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical structure can be modified to create analogs with potentially improved properties. It has also been shown to have low toxicity and good bioavailability. However, there are limitations to its use, including the need for organic solvents in the synthesis process, and the potential for variability in the yield of the synthesis process.
将来の方向性
There are several future directions for research on 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine. One area of interest is the development of analogs with improved properties, such as increased potency or selectivity. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine, and to explore its potential use in the treatment of various conditions.
合成法
1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine can be synthesized using various methods, including the reaction of 1-acetyl-4-piperidone with 2-methyl-2-butenylamine, or the reaction of 1-acetyl-4-chloropiperidine with 2-methyl-2-butenylamine. The synthesis process involves the use of organic solvents, such as dichloromethane or ethanol, and various reagents, including sodium hydroxide and hydrochloric acid. The yield of the synthesis process varies depending on the method used, but can range from 50% to 90%.
科学的研究の応用
1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease. The compound has been studied for its potential use in the treatment of various conditions, including cancer, neurodegenerative diseases, and pain.
特性
IUPAC Name |
1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h4H,5-9H2,1-3H3/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXUTVWZTNHIBH-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)
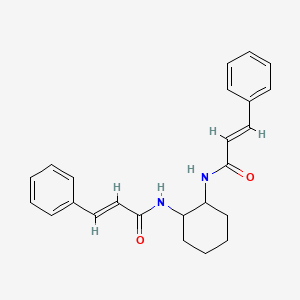
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)

![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)
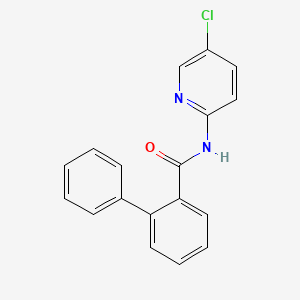
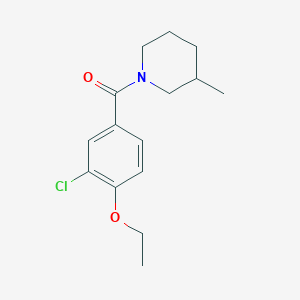
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)
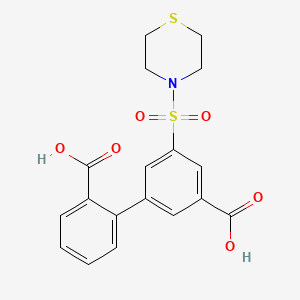
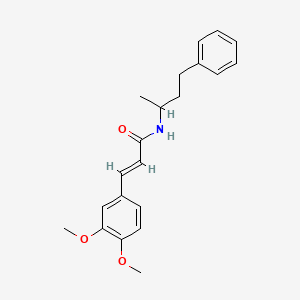
![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)